molecular formula C11H15BFNO4S B1530863 (4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid CAS No. 1704120-92-2

(4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid

Cat. No. B1530863
M. Wt: 287.12 g/mol
InChI Key: UPYGDDMCOSDBFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CPSFB involves the reaction of 3-fluorophenylboronic acid with cyclopentylsulfamoyl chloride . The resulting compound exhibits boronic acid functionality, which is crucial for its reactivity in various chemical transformations. Researchers have explored different synthetic routes to optimize yields and purity.


Molecular Structure Analysis

CPSFB features a boronic acid group attached to a naphthalene ring via a cyclopentylsulfamoyl moiety. The molecular formula is C~18~H~18~BF~2~NO~4~S~2~ , and its three-dimensional structure plays a pivotal role in its interactions with other molecules. The boron atom’s sp2 hybridization allows for coordination with other functional groups .


Chemical Reactions Analysis

  • Cross-Coupling Reactions : CPSFB participates in Suzuki-Miyaura cross-coupling reactions, where it couples with aryl or heteroaryl halides under palladium catalysis. This enables the synthesis of complex organic molecules.
  • Transition Metal-Catalyzed Transformations : CPSFB serves as a boronate ester, facilitating C-C bond formation in various coupling reactions. It has found applications in the construction of biologically active compounds.

properties

IUPAC Name

[4-(cyclopentylsulfamoyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO4S/c13-10-7-8(12(15)16)5-6-11(10)19(17,18)14-9-3-1-2-4-9/h5-7,9,14-16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYGDDMCOSDBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)NC2CCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(N-cyclopentylsulfamoyl)-3-fluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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